"3-(3-Fluorophenyl)phenethyl alcohol" CAS number 840522-20-5 properties
"3-(3-Fluorophenyl)phenethyl alcohol" CAS number 840522-20-5 properties
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)phenethyl alcohol (CAS 840522-20-5), a biphenyl ethanol derivative with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic strategy, and discusses safety considerations based on structurally related molecules. The guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and potential utility of this fluorinated aromatic alcohol.
Introduction: The Significance of Fluorinated Biphenyl Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biphenyl moiety, a common structural motif in pharmacologically active compounds, provides a rigid scaffold that can be functionalized to interact with various biological receptors. The combination of these two features in 3-(3-Fluorophenyl)phenethyl alcohol suggests a molecule with potentially valuable pharmacological properties. Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This guide aims to provide a detailed technical profile of this specific fluorinated biphenyl ethanol to facilitate its evaluation in research and development.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. While experimental data for 3-(3-Fluorophenyl)phenethyl alcohol is not extensively published, we can compile its known attributes and predict others based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| CAS Number | 840522-20-5 | [3] |
| Molecular Formula | C₁₄H₁₃FO | [3] |
| Molecular Weight | 216.26 g/mol | [3] |
| Appearance | Likely a solid or viscous oil at room temperature. | Inferred from the parent compound, phenethyl alcohol, which is a viscous liquid, and the increased molecular weight due to the fluorophenyl group. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | Expected to be higher than phenethyl alcohol (219-221 °C) due to increased molecular weight and polarity. |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with low solubility in water. | Based on the nonpolar biphenyl structure and the polar alcohol group. |
| Purity | ≥97% | [3] |
| InChI | 1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 | [3] |
| InChIKey | FMHKJMVEPWSTOD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO | [4] |
Storage: Store in a well-sealed container in a cool, dry place.[5]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl alcohol chain.
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Aromatic Region (δ 7.0-7.6 ppm): A complex multiplet pattern is anticipated for the nine aromatic protons. The fluorine substitution on one of the rings will further complicate the splitting patterns of the protons on that ring due to ¹H-¹⁹F coupling.
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Methylene Protons (-CH₂-OH, δ ~3.8 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.
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Methylene Protons (Ar-CH₂-, δ ~2.9 ppm): A triplet corresponding to the two protons adjacent to the biphenyl moiety.
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Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (δ 110-165 ppm): Multiple signals are expected in the aromatic region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
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Methylene Carbon (-CH₂-OH, δ ~63 ppm): The carbon atom of the methylene group attached to the hydroxyl.
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Methylene Carbon (Ar-CH₂-, δ ~39 ppm): The carbon atom of the methylene group attached to the biphenyl system.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.
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O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the alcohol hydroxyl group.
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C-H Stretch (Aromatic, 3000-3100 cm⁻¹): Multiple sharp peaks.
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C-H Stretch (Aliphatic, 2850-3000 cm⁻¹): Medium to strong absorptions.
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C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Several sharp bands of varying intensity.
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C-O Stretch (1000-1260 cm⁻¹): A strong band.
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C-F Stretch (1000-1350 cm⁻¹): A strong, characteristic absorption.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 216.26. Fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the C-C bond between the two methylene groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly plausible and versatile method for the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[6]
The proposed two-step synthesis is outlined below:
Step 1: Suzuki-Miyaura Coupling
In this step, 3-bromophenethyl alcohol is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Illustrative):
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To a degassed solution of 3-bromophenethyl alcohol (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).
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Saturate the solution with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
Specific toxicity data for 3-(3-Fluorophenyl)phenethyl alcohol is not available. Therefore, it is prudent to handle this compound with the care afforded to all novel chemical entities. The safety information for the parent compound, phenethyl alcohol, and a related trifluorinated analog can provide some guidance.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Work in a well-ventilated area or a fume hood.[7]
-
Avoid inhalation of dust or vapors.[7]
-
Avoid contact with skin and eyes.[7]
Potential Hazards (Inferred from Related Compounds):
-
Skin and Eye Irritation: Phenethyl alcohol can cause skin and eye irritation.[8] The trifluorinated analog is also listed as a skin and eye irritant.[7]
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Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7]
-
Harmful if Swallowed: Phenethyl alcohol is harmful if swallowed.[9]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Potential Applications in Research and Drug Development
While specific applications for 3-(3-Fluorophenyl)phenethyl alcohol have not been documented, its structural features suggest several areas of potential utility.
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Medicinal Chemistry: As a fluorinated biphenyl derivative, it could serve as a valuable building block for the synthesis of novel therapeutic agents. The biphenyl scaffold is present in numerous drugs, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity. Biphenyl derivatives have shown promise as anti-inflammatory and analgesic agents.[10]
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Antioxidant Research: Phenolic and biphenyl compounds are known for their antioxidant properties.[2] This molecule could be investigated for its ability to scavenge free radicals and protect against oxidative stress.
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Materials Science: The rigid biphenyl core and the presence of a reactive hydroxyl group make it a potential monomer or intermediate for the synthesis of novel polymers with unique thermal and optical properties.
Conclusion
3-(3-Fluorophenyl)phenethyl alcohol is a chemical compound with intriguing potential stemming from its fluorinated biphenyl ethanol structure. While a complete experimental profile is not yet available, this guide has synthesized the existing data and provided expert predictions to offer a comprehensive preliminary understanding of its properties. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical approach for its preparation, paving the way for further investigation into its biological activities and material applications. As with any novel compound, appropriate safety precautions should be taken during handling and use.
References
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Bio-Synthesis Inc. (2012, August 1). Material Safety Data Sheet - 2-Phenylethanol. Retrieved from [Link]
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MDPI. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
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PubMed. (2009). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Retrieved from [Link]
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Tariq, S. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18485. Retrieved from [Link]
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